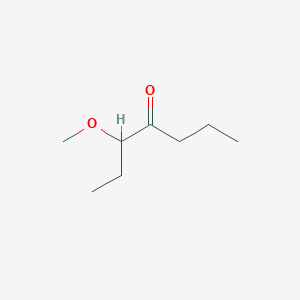

3-Methoxy-4-heptanone

Cat. No. B8525626

M. Wt: 144.21 g/mol

InChI Key: PPVIGLHWNQLEQO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04088697

Procedure details

A solution of 1.5 grams of 3-chloro-4-heptanone in 3 ml anhydrous methanol (0.01 moles 3-chloro-4-heptanone) is placed into a 25 ml, three-necked, round bottom flask equipped with magnetic stirrer, pot thermometer, reflux condenser (with drying tube), 10 ml addition funnel with nitrogen inlet at top an ice water-salt bath, and nitrogen bubbler. The 3-chloro-4-heptanone solution is cooled to a temperature of between 0° and 1° C. Into the 10 ml addition funnel is placed a solution of 0.54 grams of sodium methoxide dissolved in 7 ml anhydrous methanol (0.01 moles sodium methoxide). Over a period of one hour, while maintaining the reaction mass at a temperature of between 0° and 1° C, the sodium methoxide solution is added to the 3-chloro-4-heptanone. The reaction mass is then permitted to warm up to room temperature. It is then vacuum filtered thereby separating the white precipitate from the filtrate. The white solid precipitate is washed with 25 ml methylene chloride, and the washings are combined with the filtrate prior to concentration. After concentration of the filtrate, the concentrate is dried over anhydrous sodium sulfate and further concentrated to a weight of 1.0 grams (white oil). The major peak is isolated by GLC trapping (8' × 1/4" SE-30 column). NMR, IR and mass spectral analyses confirm that the resulting material has the structure: ##STR107##

Name

sodium methoxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

Cl[CH:2]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH2:3][CH3:4].[CH3:10][OH:11].C[O-].[Na+]>>[CH3:10][O:11][CH:2]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])[CH2:3][CH3:4] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.5 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC)C(CCC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

7 mL

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

Step Four

|

Name

|

sodium methoxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC(CC)C(CCC)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

three-necked, round bottom flask equipped with magnetic stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

pot thermometer, reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(with drying tube), 10 ml addition funnel with nitrogen inlet at top an ice water-salt bath, and nitrogen bubbler

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The 3-chloro-4-heptanone solution is cooled to a temperature of between 0° and 1° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Into the 10 ml addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining the reaction mass at a temperature of between 0° and 1° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

vacuum filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thereby separating the white precipitate from the filtrate

|

WASH

|

Type

|

WASH

|

|

Details

|

The white solid precipitate is washed with 25 ml methylene chloride

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

to concentration

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

After concentration of the filtrate, the concentrate is dried over anhydrous sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

further concentrated to a weight of 1.0 grams (white oil)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The major peak is isolated by GLC trapping (8' × 1/4" SE-30 column)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |